1-Methyl-3-nitropyridin-1-ium bromide
Description
Properties
CAS No. |
105752-56-5 |
|---|---|
Molecular Formula |
C6H7BrN2O2 |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
1-methyl-3-nitropyridin-1-ium;bromide |
InChI |
InChI=1S/C6H7N2O2.BrH/c1-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
GEZUWSANQBFBEY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 1-Methyl-3-Nitropyridin-1-Ium Bromide
Direct Quaternization of 3-Nitropyridine with Methyl Bromide
The most straightforward route involves the reaction of 3-nitropyridine with methyl bromide under reflux conditions. This method, analogous to benzimidazolium salt syntheses, proceeds via nucleophilic substitution where the pyridine nitrogen attacks the methyl electrophile.
Procedure :
- Reactants : 3-Nitropyridine (1 equiv), methyl bromide (1.2 equiv).
- Solvent : Toluene or acetonitrile (25 mL per gram of substrate).
- Conditions : Reflux at 110°C for 18–24 hours under inert atmosphere.
- Workup : Cool the mixture, filter the precipitated product, and wash with ethyl acetate.
- Purification : Recrystallize from ethanol to obtain needle-like crystals.
Yield : 85–91% (dependent on solvent polarity and reaction time).
Mechanistic Insight :
The electron-withdrawing nitro group at the 3-position deactivates the pyridine ring, slowing quaternization. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing transition states.
Alternative Approaches and Methodological Variations
Nitration of Pre-Quaternized Pyridine
An alternative strategy involves nitrating 1-methylpyridin-1-ium bromide. However, this method faces challenges due to the directing effects of the positively charged nitrogen, which often results in mixed regioisomers.
Procedure :
- Quaternization : React pyridine with methyl bromide in dichloromethane (25°C, 12 hours).
- Nitration : Treat the resulting 1-methylpyridin-1-ium bromide with fuming HNO₃/H₂SO₄ at 0°C.
- Isolation : Neutralize with ice, extract with ethyl acetate, and concentrate.
Yield : <30%, with predominant formation of 3-nitro-1-methylpyridin-1-ium bromide.
Diazotization and Bromide Exchange
Though less common, diazotization of 3-amino-1-methylpyridin-1-ium iodide followed by bromide exchange offers a pathway to the target compound.
Procedure :
- Diazotization : Treat 3-amino-1-methylpyridin-1-ium iodide with NaNO₂/HBr at -5°C.
- Bromide Exchange : React the diazonium salt with CuBr in HBr(aq).
Yield : 60–70%, with challenges in controlling exothermic reactions.
Optimization of Reaction Conditions
Effect of Solvent and Temperature
Solvent polarity significantly impacts reaction kinetics. Non-polar solvents like toluene prolong reaction times but improve crystallinity, while polar solvents (acetonitrile) accelerate quaternization but may reduce yields due to side reactions.
Table 1: Solvent Optimization for Quaternization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 24 | 91 |
| Acetonitrile | 82 | 18 | 88 |
| DMF | 100 | 12 | 75 |
Influence of Methylating Agents
Methyl bromide remains the reagent of choice due to its cost-effectiveness and gaseous byproduct (HBr), which simplifies purification. Alternatives like methyl triflate offer higher reactivity but necessitate stringent moisture control.
Table 2: Methylating Agent Comparison
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Methyl bromide | Toluene | 91 | 99 |
| Methyl triflate | Acetonitrile | 95 | 98 |
| Dimethyl sulfate | DCM | 80 | 95 |
Characterization and Analytical Data
Spectroscopic Analysis
1H NMR (400 MHz, D₂O) :
IR (KBr) :
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds reveals triclinic systems with P1 space groups. The nitro group adopts a planar configuration, minimizing steric clashes with the methyl group.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| a, b, c (Å) | 9.3334, 9.9117, 11.4769 |
| α, β, γ (°) | 68.864, 80.344, 70.019 |
Applications and Derivatives
This compound serves as a precursor for ionic liquids with high thermal stability (>300°C). Derivatives, such as those with elongated alkyl chains, exhibit enhanced solubility in organic electrolytes, making them suitable for battery applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitropyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products Formed:
Oxidation: Various nitro derivatives depending on the extent of oxidation.
Reduction: 1-Methyl-3-aminopyridin-1-ium bromide.
Substitution: Products depend on the nucleophile used, such as 1-methyl-3-hydroxypyridin-1-ium bromide
Scientific Research Applications
1-Methyl-3-nitropyridin-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-3-nitropyridin-1-ium bromide involves its ability to participate in redox reactions. It can effectively oxidize NADH to NAD+, disrupting cellular metabolic processes. This redox activity is attributed to the formation of reactive intermediates, such as the 1-methyl-3-nitropyridinyl radical, which can interact with various biomolecules .
Comparison with Similar Compounds
Pyridinium Bromides
Pyridinium bromides are a class of ionic liquids and intermediates with diverse applications. Key comparisons include:
Key Differences :
Pyrrolidinium and Imidazolium Bromides
Other quaternary ammonium salts provide additional insights:
Key Differences :
- Ring Structure: Pyridinium (aromatic) vs. pyrrolidinium (saturated) or imidazolium (heteroaromatic) rings influence electronic properties and stability.
- Applications : Pyrrolidinium and imidazolium salts dominate in ionic liquid applications, while pyridinium derivatives are less common but valued for their aromaticity .
Sepantronium Bromide (YM-155)
Sepantronium bromide (C₂₀H₁₉BrN₄O₃, MW 443.29) is a survivin inhibitor with potent anticancer activity. Key findings include:
- In vitro : IC₅₀ = 0.54 nM in PC-3 prostate cancer cells; suppresses survivin expression without affecting other apoptosis regulators .
- In vivo: 80% tumor growth inhibition in PC-3 xenografts; synergizes with γ-irradiation in NSCLC models .
Comparison : Unlike Sepantronium, this compound lacks documented biological activity. However, the nitro group may confer reactivity for prodrug design or targeted therapies, warranting further investigation.
Neuromuscular Blocking Agents
Rocuronium and vecuronium bromides are used for intubation due to their rapid onset and hemodynamic stability :
- Rocuronium bromide : 0.6 mg/kg dose achieves intubation conditions comparable to succinylcholine within 60 seconds .
- Vecuronium bromide : Slower onset but fewer cardiovascular side effects.
Comparison: These agents highlight the importance of quaternary ammonium structures in medicinal chemistry.
Toxicity and Handling
While methyl bromide (CH₃Br) is highly toxic (causing neurotoxicity and pulmonary damage) , other bromide salts exhibit varied safety profiles:
- Sepantronium bromide: Limited toxicity in therapeutic doses but restricted to research use .
Implications for this compound : The nitro group may increase reactivity and toxicity compared to alkyl-substituted analogs. Proper handling (e.g., gloves, ventilation) is advised, akin to nitrated compounds .
Q & A
What synthetic methodologies are employed to prepare 1-Methyl-3-nitropyridin-1-ium bromide, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves quaternization of 3-nitropyridine using methyl bromide (or a methylating agent like methyl triflate) in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Key steps include:
- Nitropyridine Preparation: Introduce the nitro group at the pyridine’s 3-position via nitration under controlled conditions (e.g., mixed acid at 0–5°C).
- Methylation: React 3-nitropyridine with methyl bromide in a sealed tube or under nitrogen to form the pyridinium salt.
- Purification: Recrystallize from ethanol/ether mixtures to remove unreacted precursors.
Optimization Strategies:
- Vary stoichiometric ratios (1.2–2.0 equivalents of methyl bromide).
- Adjust reaction time (12–48 hours) and temperature (60–80°C).
- Monitor progress via TLC or NMR to minimize decomposition of the nitro group.
Reference: Similar quaternization protocols for phenanthrolinium bromides .
How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify pyridinium ring protons (downfield shifts due to nitro and methyl groups). For example, the N-methyl group typically appears at δ 4.0–4.5 ppm .
- FTIR: Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).
- Mass Spectrometry (ESI-MS): Detect the molecular ion ([M]⁺) and bromide counterion.
- Elemental Analysis: Validate C, H, N, and Br content (±0.3% deviation).
- X-ray Crystallography: Resolve crystal structure using SHELX software for bond-length/angle analysis .
Purity Assessment:
- Use HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%).
In studies reporting conflicting solubility data, what experimental approaches can resolve discrepancies for this compound?
Methodological Answer:
- Standardized Protocols:
- Saturation Shake-Flask Method: Dissolve excess compound in solvents (e.g., water, DMSO) at 25°C, filter, and quantify via UV-Vis calibration.
- Control Variables: Temperature (±0.1°C), ionic strength, and pH.
- Cross-Validation:
- Compare results from HPLC, gravimetry, and ion-selective electrode (for bromide release).
- Replicate synthesis to rule out polymorphic variations.
- Computational Solubility Prediction: Use COSMO-RS or Hansen solubility parameters if experimental data remain inconsistent.
Reference: Analytical methodologies for bromide quantification in complex matrices .
What advanced techniques are suitable for probing the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies:
- In-situ NMR: Track reaction progress (e.g., substitution at the methyl group) under varying temperatures.
- Stopped-Flow UV-Vis: Monitor fast intermediates (e.g., charge-transfer complexes).
- Computational Modeling:
- DFT Calculations: Optimize transition states for SN2 pathways (software: Gaussian, ORCA).
- Electrostatic Potential Maps: Visualize charge distribution to predict reactive sites.
- Isotopic Labeling: Use ¹⁵N-labeled nitro groups to study electronic effects via kinetic isotope effects (KIE).
How can the electrochemical properties of this compound be evaluated for ionic liquid applications?
Methodological Answer:
- Conductivity: Measure ionic conductivity via impedance spectroscopy (frequency range: 1 Hz–1 MHz).
- Thermal Stability: Perform TGA (10°C/min under N₂) to determine decomposition temperature (>200°C expected for ionic liquids).
- Electrochemical Window: Use cyclic voltammetry (Pt electrode, 0.1 M TBAPF₆ in acetonitrile) to assess redox stability (±2.0 V vs. Ag/AgCl).
- Viscosity: Employ a viscometer to correlate ionic mobility with temperature (Arrhenius plot).
Reference: Ionic liquid characterization methods for imidazolium bromides .
What strategies mitigate nitro group reduction during synthetic modifications of this compound?
Methodological Answer:
- Protective Atmospheres: Conduct reactions under nitrogen/argon to avoid unintended redox reactions.
- Mild Reducing Agents: Use catalytic hydrogenation (Pd/C, H₂ at 1 atm) instead of strong reductants (e.g., LiAlH₄).
- Low-Temperature Conditions: Maintain reactions below 0°C during nitro group transformations.
- In-situ Monitoring: Use Raman spectroscopy to detect intermediates (e.g., nitroso or amine groups).
How can researchers validate the environmental toxicity profile of this compound?
Methodological Answer:
- Ecotoxicology Assays:
- Algal Growth Inhibition: Expose Chlorella vulgaris to 10–100 ppm solutions for 72 hours.
- Daphnia Mortality: Acute toxicity testing (48-hour LC₅₀).
- Biodegradation Studies: Use OECD 301B (CO₂ evolution test) to assess mineralization rates.
- Bioaccumulation Potential: Calculate logP values (experimental: shake-flask method; computational: ClogP).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
